molecular formula C9H11ClN2 B1415067 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine CAS No. 1042515-86-5

5-chloro-N-(cyclopropylmethyl)pyridin-2-amine

Cat. No. B1415067
CAS RN: 1042515-86-5
M. Wt: 182.65 g/mol
InChI Key: UHEGMHVPVZTRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H11ClN2 . It is a structure that consists of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, linked to a cyclopropylmethyl group .


Molecular Structure Analysis

The molecular structure of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine consists of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. This ring is substituted at the 2-position with an amine group and at the 5-position with a chlorine atom. Additionally, the nitrogen atom of the amine group is bonded to a cyclopropylmethyl group .

Scientific Research Applications

Pharmaceuticals: Kinase Inhibitor Development

5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is structurally related to compounds used in the development of kinase inhibitors, such as pexidartinib . These inhibitors are crucial in the treatment of various diseases, including cancers and inflammatory disorders, by targeting specific kinase enzymes involved in disease progression.

Agricultural Chemistry: Fungicide Synthesis

This compound serves as a precursor in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives are particularly effective in combating crop diseases and are essential in the development of new agricultural chemicals with unique modes of action.

Medicinal Chemistry: Drug Design

The compound’s unique structure allows it to bind with high affinity to multiple receptors, making it an important scaffold for the design of new drug molecules with potential therapeutic applications .

properties

IUPAC Name

5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEGMHVPVZTRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(cyclopropylmethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.